molecular formula C14H15NO4 B14436700 Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate CAS No. 75746-17-7

Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate

Cat. No.: B14436700
CAS No.: 75746-17-7
M. Wt: 261.27 g/mol
InChI Key: SWQJVKVHUCPTFW-UHFFFAOYSA-N
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Description

Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethoxymethylideneamine to yield the final product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethylideneamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-1-benzofuran-2-carboxylate
  • Ethyl 3-(methoxymethylidene)amino-1-benzofuran-2-carboxylate
  • Ethyl 3-[(E)-(methoxymethylidene)amino]-1-benzofuran-2-carboxylate

Uniqueness

Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxymethylideneamino group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

75746-17-7

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-(ethoxymethylideneamino)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-3-17-9-15-12-10-7-5-6-8-11(10)19-13(12)14(16)18-4-2/h5-9H,3-4H2,1-2H3

InChI Key

SWQJVKVHUCPTFW-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=C(OC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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